3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one
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Overview
Description
3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the core structure: This might involve a Friedel-Crafts acylation reaction to introduce the phenylpropanone backbone.
Introduction of the bromoanilino group: This could be achieved through a nucleophilic substitution reaction where a bromoaniline derivative is reacted with an appropriate intermediate.
Introduction of the fluorophenyl group: This might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylpropanone moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen substituents (bromo and fluoro groups) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, compounds like 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one are often used as intermediates in the synthesis of more complex molecules.
Biology
In biological research, such compounds might be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.
Industry
In industry, these compounds might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one
- 3-(4-Bromoanilino)-3-(4-methylphenyl)-1-phenylpropan-1-one
Uniqueness
The uniqueness of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one might lie in its specific combination of substituents, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFNO/c22-17-8-12-19(13-9-17)24-20(15-6-10-18(23)11-7-15)14-21(25)16-4-2-1-3-5-16/h1-13,20,24H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWGMLRBWYTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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